molecular formula C18H20Cl2N2O B3947032 N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride

N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride

Cat. No. B3947032
M. Wt: 351.3 g/mol
InChI Key: VDJBZXVEIITTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide hydrochloride, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. CP-47,497 is often used in scientific research to study the effects of cannabinoids on the brain and body.

Mechanism of Action

CP-47,497 acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. When CP-47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-47,497 has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using CP-47,497 in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of CB1 receptor activation. However, one limitation of using CP-47,497 is its potency, which can make it difficult to accurately dose in experiments. Additionally, CP-47,497 has been shown to have a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on CP-47,497. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects. Another area of research is the study of the long-term effects of CP-47,497 on the brain and body. Finally, there is a need for more research on the potential therapeutic uses of CP-47,497 and other synthetic cannabinoids.

Scientific Research Applications

CP-47,497 is commonly used in scientific research to study the effects of cannabinoids on the brain and body. It is often used as a reference compound in studies of synthetic cannabinoids, as well as in studies of the endocannabinoid system. CP-47,497 has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O.ClH/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21;/h1-8H,9-13H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJBZXVEIITTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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